![molecular formula C16H34O4S B14707420 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol CAS No. 20413-48-3](/img/structure/B14707420.png)
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C16H34O4S. This compound is characterized by the presence of a dodecane sulfonyl group attached to an ethoxyethanol backbone. It is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol typically involves the reaction of dodecane-1-sulfonyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C12H25SO2Cl+HOCH2CH2OH→C12H25SO2OCH2CH2OH+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of dodecane-1-sulfonic acid.
Reduction: Formation of dodecane-1-thiol.
Substitution: Formation of various ethoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol involves its interaction with lipid membranes and proteins. The sulfonyl group interacts with hydrophilic regions, while the dodecane chain interacts with hydrophobic regions, leading to the formation of micelles and other structures. This amphiphilic nature allows it to solubilize various compounds and enhance their bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dodecane-1-sulfonyl)ethanesulfonic acid phenyl ester
- 2-(Dodecane-1-sulfonyl)ethanesulfonic acid 2-methoxy-phenyl ester
- 2-(Dodecane-1-sulfonyl)ethanesulfonic acid 2,2,3,3-tetrafluoro-propyl ester
Uniqueness
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol is unique due to its specific combination of a long hydrophobic dodecane chain and a hydrophilic ethoxyethanol backbone. This unique structure imparts distinct properties such as enhanced solubility and emulsifying capabilities, making it valuable in various applications.
Propriétés
Numéro CAS |
20413-48-3 |
|---|---|
Formule moléculaire |
C16H34O4S |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
2-(2-dodecylsulfonylethoxy)ethanol |
InChI |
InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-15-21(18,19)16-14-20-13-12-17/h17H,2-16H2,1H3 |
Clé InChI |
LPOROVZTGVZKBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


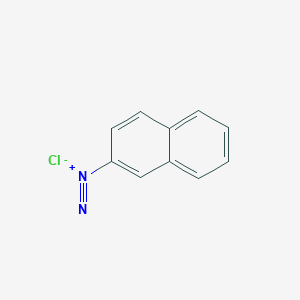
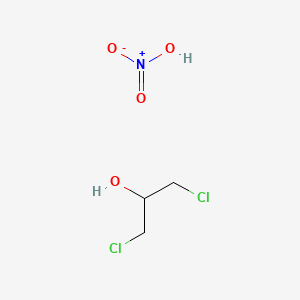
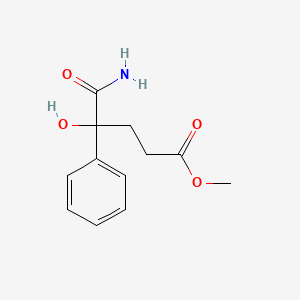
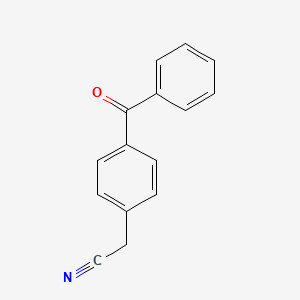

![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)


![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
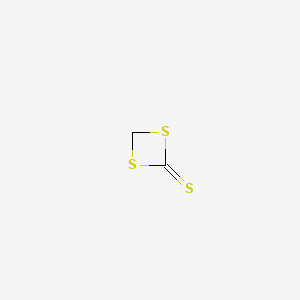
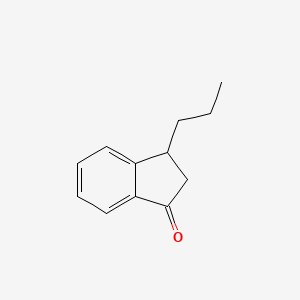
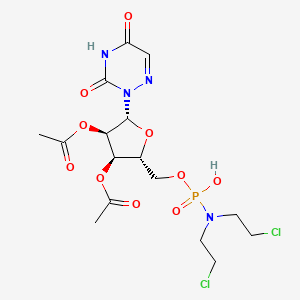
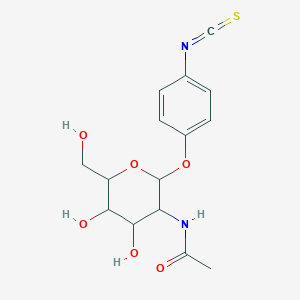
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
